molecular formula C21H18ClNO2 B11683399 6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11683399
M. Wt: 351.8 g/mol
InChI Key: OJJXHSBRILDWOC-UHFFFAOYSA-N
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Description

6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 2-chloroacetophenone in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a benzoxazoline ring.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: Shares a similar core structure but with a quinoline ring instead of a benzoxazine ring.

    6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Contains a benzotriazole ring and similar substituents.

Uniqueness

6-chloro-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific combination of substituents and the presence of the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

6-chloro-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C21H18ClNO2/c1-24-19-10-6-5-9-16(19)21-23-18-12-11-15(22)13-17(18)20(25-21)14-7-3-2-4-8-14/h2-13,20-21,23H,1H3

InChI Key

OJJXHSBRILDWOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NC3=C(C=C(C=C3)Cl)C(O2)C4=CC=CC=C4

Origin of Product

United States

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